potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide
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Overview
Description
Trimethylolpropane triacrylate . This compound is a tri-functional acrylate ester used in various applications, particularly in the production of polymers and resins. It is known for its ability to enhance the properties of materials, such as improving hardness, chemical resistance, and adhesion .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane triacrylate is synthesized through the esterification of trimethylolpropane with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete conversion of the reactants to the desired product .
Industrial Production Methods: In industrial settings, the production of trimethylolpropane triacrylate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane triacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form cross-linked polymers.
Addition Reactions: The acrylate groups can participate in addition reactions with nucleophiles.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Addition Reactions: Nucleophiles like amines or thiols can react with the acrylate groups.
Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.
Major Products Formed:
Polymerization: Cross-linked polymers with enhanced mechanical properties.
Addition Reactions: Adducts formed by the addition of nucleophiles to the acrylate groups.
Hydrolysis: Trimethylolpropane and acrylic acid.
Scientific Research Applications
Trimethylolpropane triacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and resins.
Biology: Employed in the preparation of hydrogels for biological applications.
Medicine: Utilized in the development of drug delivery systems and medical adhesives.
Industry: Applied in coatings, adhesives, and sealants to improve performance characteristics.
Mechanism of Action
The mechanism of action of trimethylolpropane triacrylate primarily involves its ability to undergo polymerization and cross-linking reactions. The acrylate groups in the compound can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical strength, chemical resistance, and thermal stability to the resulting materials .
Comparison with Similar Compounds
- Pentaerythritol triacrylate
- Dipentaerythritol pentaacrylate
- Trimethylolpropane ethoxylate triacrylate
Comparison: Trimethylolpropane triacrylate is unique due to its specific tri-functional acrylate structure, which allows for the formation of highly cross-linked polymers. Compared to pentaerythritol triacrylate and dipentaerythritol pentaacrylate, it offers a balance between functionality and flexibility, making it suitable for a wide range of applications. Trimethylolpropane ethoxylate triacrylate, on the other hand, provides additional hydrophilicity due to the presence of ethoxylate groups .
Properties
IUPAC Name |
potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF6.K/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;/h1-4H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFBYJSMNAFXDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF6K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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